molecular formula C22H27F3N4O2S B2586470 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 899950-96-0

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2586470
CAS RN: 899950-96-0
M. Wt: 468.54
InChI Key: GGIFKIIFNZGWJR-UHFFFAOYSA-N
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F3N4O2S and its molecular weight is 468.54. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonist for Clinical Administration

One study discusses an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, which is suitable for both intravenous and oral clinical administration. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating potential applications in treating these conditions (Harrison et al., 2001).

Structural Aspects and Properties of Amide Compounds

Another study explores the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. This research provides insights into the molecular structure and fluorescence properties, which could be relevant for the development of fluorescent markers or probes in biological and chemical research (Karmakar et al., 2007).

Synthesis and Evaluation of Antimicrobial and Hemolytic Activity

A study on the synthesis, antimicrobial evaluation, and hemolytic activity of 1,3,4-oxadiazole compounds demonstrates their pharmacological activities. This suggests the potential for developing new antimicrobial agents based on the structural framework of the specified compound (Gul et al., 2017).

Analgesic and Anti-inflammatory Activities

Research on quinazolinyl acetamides for their analgesic and anti-inflammatory activities reveals the potential of these compounds in developing new pain relief and anti-inflammatory medications. This highlights the therapeutic applications of such molecules in managing pain and inflammation (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O2S/c1-28(2)12-7-13-29-18-11-6-3-8-15(18)20(27-21(29)31)32-14-19(30)26-17-10-5-4-9-16(17)22(23,24)25/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIFKIIFNZGWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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